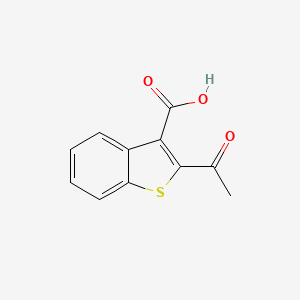

2-Acetyl-1-benzothiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Acetyl-1-benzothiophene-3-carboxylic acid is an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) inhibitor .

Molecular Structure Analysis

The molecular weight of 2-acetyl-1-benzothiophene-3-carboxylic acid is 220.25 . The InChI code is 1S/C11H8O3S/c1-6(12)10-9(11(13)14)7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H,13,14) .Chemical Reactions Analysis

There are recent strategies in the synthesis of thiophene derivatives, which include the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Physical And Chemical Properties Analysis

The physical form of 2-acetyl-1-benzothiophene-3-carboxylic acid is powder . It is stored at room temperature .Scientific Research Applications

Crystal Structure and Pharmaceutical Activity

Several benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, exhibit a broad range of pharmacological activities, highlighting their potential for treating various diseases due to their high therapeutic effectiveness. A study on the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid revealed a complex 3D arrangement crucial for its biological efficacy. This structural understanding supports the development of benzothiophene derivatives with optimized pharmacological properties (Dugarte-Dugarte et al., 2021).

Synthesis of Derivatives with Anti-inflammatory Properties

The synthesis of novel 2-carboxylic acids of benzothiophene derivatives has been investigated for their potential in inhibiting passive cutaneous anaphylaxis, indicating their utility in developing new anti-inflammatory agents. This research underscores the benzothiophene scaffold's versatility in medicinal chemistry, paving the way for new therapeutic agents (Philipp et al., 1980).

Catalytic Synthesis for Chemical Construction

Research into the catalytic synthesis of thiophene derivatives has revealed efficient processes for constructing benzothiophene-, benzofuran-, and pyrrolecarboxylic acids. These findings are significant for the chemical industry, offering new methodologies for synthesizing complex molecules with potential applications in various fields, including pharmaceuticals and materials science (Ueyama et al., 2011).

Applications in Electrochemical DNA Sensors

The development of thiophene derivatives for use in electrochemical DNA sensors highlights the potential of 2-acetyl-1-benzothiophene-3-carboxylic acid derivatives in biotechnological applications. These derivatives can form stable electro-active polymer films, which are crucial for the specific detection of DNA sequences, indicating the role of benzothiophene compounds in advancing biosensor technology (Kang et al., 2004).

Molecular Docking for Anti-inflammatory Drug Design

Theoretical studies on the structural and electronic properties of benzothiophene derivatives have provided insights into their potential pharmaceutical applications. Molecular docking analysis of 1-benzothiophene-2-carboxylic acid has evinced its pharmaceutical properties, suggesting the utility of such compounds in designing drugs with specific biological targets (Sagaama & ISSAOUI, 2020).

Mechanism of Action

Target of Action

Benzofuran compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s worth noting that benzofuran derivatives have been found to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biochemical pathways, contributing to their diverse pharmacological activities .

Result of Action

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-acetyl-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c1-6(12)10-9(11(13)14)7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERIBGJXNKWRRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2457277.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2457278.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2457279.png)

![3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2457280.png)

![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane](/img/structure/B2457285.png)

![ethyl 6-amino-2-({[6-tert-butyl-3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-5-cyano-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B2457289.png)

![[1-(2,3-Dihydro-1H-inden-5-yl)-5-methyltriazol-4-yl]methanol](/img/structure/B2457291.png)

![Methyl 4-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2457292.png)

![4-methyl-1-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2457298.png)

![1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2457299.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2457300.png)